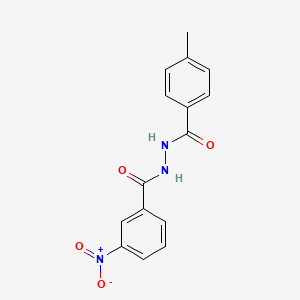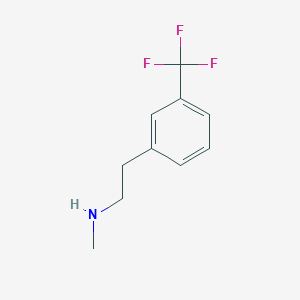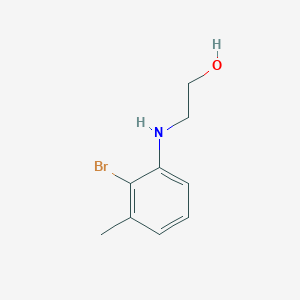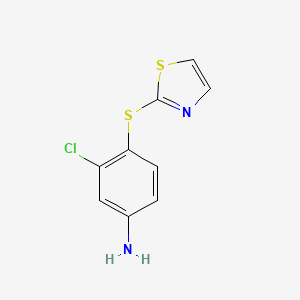
1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a methoxyphenyl group and a triazole ring, which are connected by an ethanone linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and 1,2,4-triazole.
Formation of Intermediate: The first step involves the condensation of 4-methoxybenzaldehyde with an appropriate reagent, such as ethyl acetoacetate, to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization with 1,2,4-triazole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Batch Reactors: The synthesis is carried out in large batch reactors, where the starting materials and reagents are mixed and allowed to react under controlled conditions.
Continuous Flow Reactors: Continuous flow reactors are used to achieve higher efficiency and scalability. The reactants are continuously fed into the reactor, and the product is continuously collected.
化学反応の分析
Types of Reactions
1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced derivatives.
Substitution: The methoxy group and triazole ring can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution Reagents: Substitution reactions may involve reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may yield products such as carboxylic acids or ketones.
Reduction: Reduction may produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various substituted derivatives.
科学的研究の応用
1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities.
Biology: In biological research, the compound is used as a tool to study enzyme inhibition and receptor binding.
Agriculture: The compound is investigated for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science:
作用機序
The mechanism of action of 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: The triazole ring can bind to the active site of enzymes, inhibiting their activity.
Receptor Binding: The compound can interact with cellular receptors, modulating their signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting its replication and transcription processes.
類似化合物との比較
1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-(1,2,4-triazol-1-yl)ethanone: This compound has a chlorophenyl group instead of a methoxyphenyl group, which may result in different biological activities.
1-(4-Methylphenyl)-2-(1,2,4-triazol-1-yl)ethanone: The presence of a methyl group instead of a methoxy group can influence the compound’s reactivity and interactions.
1-(4-Nitrophenyl)-2-(1,2,4-triazol-1-yl)ethanone: The nitrophenyl group can introduce different electronic effects, affecting the compound’s properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
89082-07-5 |
|---|---|
分子式 |
C11H11N3O2 |
分子量 |
217.22 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C11H11N3O2/c1-16-10-4-2-9(3-5-10)11(15)6-14-8-12-7-13-14/h2-5,7-8H,6H2,1H3 |
InChIキー |
VIEZOAOPEPPATJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)CN2C=NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(3-Ethyl-5-methyl-1H-pyrazol-1-yl)phenyl]ethanol](/img/structure/B8750138.png)




![4-{2-[3-(Propan-2-yl)phenoxy]acetamido}butanoic acid](/img/structure/B8750183.png)


![(2-Chloro-4-morpholinopyrido[3,2-D]pyrimidin-6-YL)methanamine](/img/structure/B8750197.png)

![[(2R,3S,4R)-4-acetyloxy-3-phenylmethoxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B8750216.png)



